4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole” is a chemical compound with the CAS Number: 109096-87-9 . It has a molecular weight of 166.22 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O/c1-8(2)6-7(11-5-10-6)9(3,4)12-8/h5H,1-4H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 166.22 . The storage temperature is room temperature .Scientific Research Applications
Angiotensin II Receptor Antagonists
One significant application of related imidazole compounds has been in the development of nonpeptide angiotensin II (AII) receptor antagonists, which are potent, orally active antihypertensives. These compounds, such as the tetrazole derivative DuP 753, have been found to produce a potent antihypertensive effect upon oral administration, highlighting their potential in treating hypertension (Carini et al., 1991).
Magnetic and EPR Studies
Imidazolate-bridged copper(II) complexes have been synthesized and analyzed for their magnetic and electron paramagnetic resonance (EPR) properties. The study of these complexes provides insights into the magnetic interactions in metal-organic frameworks and their potential applications in magnetic materials (Chaudhuri et al., 1993).
Nitrogen-rich Gas Generators
Research into imidazole, 1,2,4-triazole, and tetrazole-based molecules has been conducted for their potential applications in nitrogen-rich gas generators. These compounds have high positive heats of formation, making them candidates for use in energetic materials (Srinivas et al., 2014).
Organic Synthesis
Imidazo[1,5-a]pyridine carbenes have been applied in organic synthesis, providing a straightforward approach to fully substituted furans. This research demonstrates the versatility of imidazole derivatives in synthesizing complex organic molecules, which are not easily accessible by other methods (Pan et al., 2010).
Antimycobacterial Activity
Imidazole derivatives have also been synthesized with the aim of mimicking the structure of potent antimycobacterial compounds. These efforts have led to the identification of several compounds exhibiting in vitro antimycobacterial activity, demonstrating the potential of imidazole derivatives in developing new treatments for mycobacterial infections (Miranda & Gundersen, 2009).
Safety and Hazards
Properties
IUPAC Name |
4,4,6,6-tetramethyl-1H-furo[3,4-d]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(2)6-7(11-5-10-6)9(3,4)12-8/h5H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXXVLVJHAJNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)N=CN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.